
N,N'-Bis(2,4-dinitrophenyl)ethylenediamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N’-Bis(2,4-dinitrophenyl)ethylenediamine is a chemical compound with the molecular formula C14H12N6O8. It is characterized by the presence of two 2,4-dinitrophenyl groups attached to an ethylenediamine backbone.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-Bis(2,4-dinitrophenyl)ethylenediamine typically involves the reaction of ethylenediamine with 2,4-dinitrochlorobenzene. The reaction is carried out in a suitable solvent, such as ethanol or methanol, under controlled temperature conditions. The reaction mixture is then purified through recrystallization to obtain the desired product .
Industrial Production Methods
While specific industrial production methods for N,N’-Bis(2,4-dinitrophenyl)ethylenediamine are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, solvent selection, and purification techniques to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
N,N’-Bis(2,4-dinitrophenyl)ethylenediamine can undergo various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro groups are replaced by other functional groups.
Common Reagents and Conditions
Reduction: Common reagents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Reagents such as sodium methoxide or potassium hydroxide can be used under basic conditions.
Major Products Formed
Reduction: The major product is N,N’-Bis(2,4-diaminophenyl)ethylenediamine.
Substitution: The products depend on the substituent introduced, such as N,N’-Bis(2,4-dimethoxyphenyl)ethylenediamine when methoxide is used.
Applications De Recherche Scientifique
N,N’-Bis(2,4-dinitrophenyl)ethylenediamine has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound can be used in biochemical assays to study enzyme activities and protein interactions.
Industry: It can be used in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of N,N’-Bis(2,4-dinitrophenyl)ethylenediamine involves its interaction with specific molecular targets. The nitro groups can participate in redox reactions, influencing the compound’s reactivity and interaction with biological molecules. The ethylenediamine backbone provides a flexible framework for binding to various targets, facilitating its use in diverse applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
N,N’-Bis(2-nitrophenyl)ethylenediamine: Similar structure but with fewer nitro groups, leading to different reactivity and applications.
N,N-Diethyl-N’-(2,4-dinitrophenyl)ethylenediamine: Contains ethyl groups instead of hydrogen atoms on the ethylenediamine backbone, affecting its chemical properties.
Uniqueness
N,N’-Bis(2,4-dinitrophenyl)ethylenediamine is unique due to the presence of two 2,4-dinitrophenyl groups, which impart distinct electronic and steric properties. This makes it particularly useful in specific chemical reactions and applications where other similar compounds may not be as effective .
Propriétés
Numéro CAS |
29549-98-2 |
|---|---|
Formule moléculaire |
C14H12N6O8 |
Poids moléculaire |
392.28 g/mol |
Nom IUPAC |
N,N'-bis(2,4-dinitrophenyl)ethane-1,2-diamine |
InChI |
InChI=1S/C14H12N6O8/c21-17(22)9-1-3-11(13(7-9)19(25)26)15-5-6-16-12-4-2-10(18(23)24)8-14(12)20(27)28/h1-4,7-8,15-16H,5-6H2 |
Clé InChI |
TWJKYTHXLSWGFA-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])NCCNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


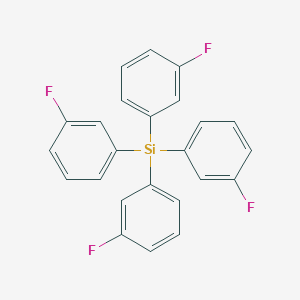

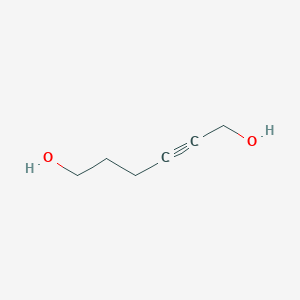
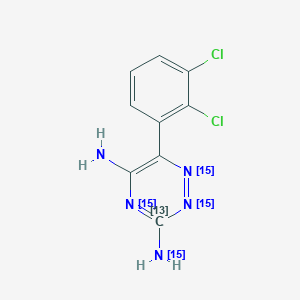
![2,6-Dioxabicyclo[5.2.0]non-1(7)-ene-8,9-dione](/img/structure/B11941922.png)

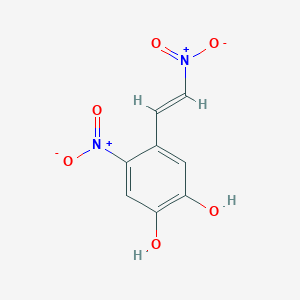

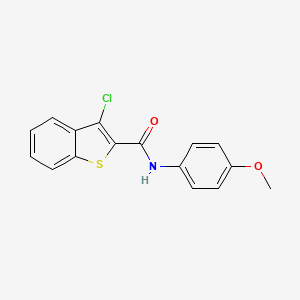
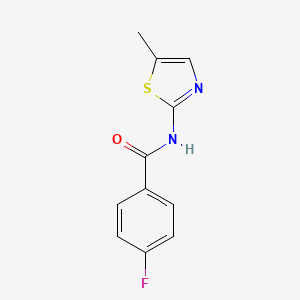
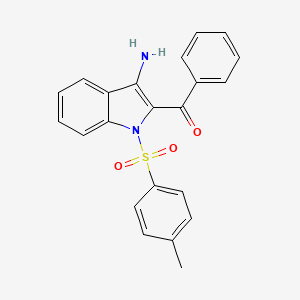


![Ir[p-F(t-Bu)-ppy]3](/img/structure/B11941971.png)
